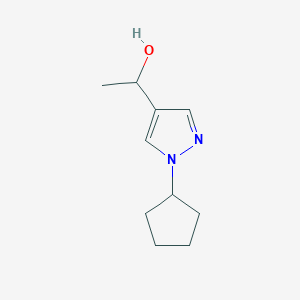
2-(1-Aminocyclopropyl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(1-Aminocyclopropyl)propanoic acid” is a chemical compound with the CAS Number: 1486822-98-3 . It has a molecular weight of 129.16 . It is usually found in powder form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C6H11NO2/c1-4(5(8)9)6(7)2-3-6/h4H,2-3,7H2,1H3,(H,8,9) . This indicates the molecular formula of the compound is C6H11NO2 .Physical And Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature . Its molecular weight is 129.16 .Wissenschaftliche Forschungsanwendungen
Stress Tolerance in Plants
1-Aminocyclopropane-1-carboxylic acid (ACC) is a precursor molecule of ethylene in plants, involved in response mechanisms to biotic and abiotic stress. Research by Tiwari et al. (2018) explored the application of ACC deaminase-producing beneficial rhizobacteria to mitigate drought and salt stress in Panicum maximum, improving biochemical parameters and biomass characteristics for bioethanol production. This study highlights the role of ACC and its metabolizing enzymes in enhancing plant growth under stress conditions by modulating ethylene levels (Tiwari et al., 2018).
Ethylene Biosynthesis and Plant Development
ACC is central to ethylene biosynthesis, affecting various vegetative and developmental processes in plants. Vanderstraeten and Van Der Straeten (2017) reviewed recent advances in ACC synthesis, transport, and its role as an ethylene-independent signal, providing insights into the regulation of plant development and stress responses. This research underscores ACC's pivotal role in plant biology and its potential agronomic applications (Vanderstraeten & Van Der Straeten, 2017).
Safety and Hazards
The safety information for “2-(1-Aminocyclopropyl)propanoic acid” indicates that it has the GHS07 pictogram with the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Zukünftige Richtungen
While specific future directions for “2-(1-Aminocyclopropyl)propanoic acid” are not explicitly mentioned in the available resources, there is a growing interest in the bioproduction of propionic acid, a related compound . This suggests potential future research directions in exploring the biological production of similar compounds.
Eigenschaften
IUPAC Name |
2-(1-aminocyclopropyl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-4(5(8)9)6(7)2-3-6/h4H,2-3,7H2,1H3,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIMQEDUDCFMHNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)C1(CC1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2676303.png)
![N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2676307.png)

![7-(3-chlorophenyl)-4-(3-methyl-4-(p-tolyl)piperazin-1-yl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2676309.png)



![N-(2-bromophenyl)-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)sulfanyl]acetamide](/img/structure/B2676314.png)


![(2S,3aS,6aR)-1-[(2R)-2-{[(2R)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino}propanoyl]-octahydrocyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B2676320.png)


